molecular formula C19H36O2 B153853 Methyl elaidate CAS No. 1937-62-8

Methyl elaidate

Cat. No.: B153853
CAS No.: 1937-62-8
M. Wt: 296.5 g/mol
InChI Key: QYDYPVFESGNLHU-ZHACJKMWSA-N
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Description

. It is a trans isomer of methyl oleate and is commonly used in various chemical and industrial applications due to its unique properties.

Biochemical Analysis

Cellular Effects

Methyl elaidate has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to induce a biphasic effect on global DNA methylation in THP-1 cells . It also has been associated with a pro-inflammatory and adipogenic transcriptional profile .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that it can induce changes in gene expression and enzyme activity. For example, it has been shown to induce global DNA hypermethylation, a specific and consistent response to this compound in cell culture and in mice .

Preparation Methods

Methyl elaidate can be synthesized through the isomerization of methyl oleate. This process involves the use of mercaptans, which transform methyl oleate into this compound. The equilibrium mixture obtained contains approximately 77% this compound . Industrial production methods typically involve the esterification of elaidic acid with methanol under acidic conditions .

Chemical Reactions Analysis

Methyl elaidate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form saturated esters.

    Substitution: It can undergo substitution reactions, particularly at the double bond.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. Major products formed from these reactions include epoxides, alcohols, and saturated esters .

Comparison with Similar Compounds

Methyl elaidate is similar to other fatty acid esters such as:

    Methyl oleate: The cis isomer of this compound.

    Methyl linoleate: Another unsaturated fatty acid ester.

    Methyl stearate: A saturated fatty acid ester.

What sets this compound apart is its trans configuration, which gives it different chemical and physical properties compared to its cis isomer, methyl oleate .

Properties

IUPAC Name

methyl (E)-octadec-9-enoate
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InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+
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InChI Key

QYDYPVFESGNLHU-ZHACJKMWSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC
Source PubChem
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Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC
Source PubChem
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Molecular Formula

C19H36O2
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DSSTOX Substance ID

DTXSID9062435, DTXSID40883778
Record name 9-Octadecenoic acid, methyl ester
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Molecular Weight

296.5 g/mol
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Physical Description

Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS]
Record name Fatty acids, C16-18 and C18-unsatd., Me esters
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CAS No.

1937-62-8, 67762-38-3, 2462-84-2
Record name Methyl elaidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A:

    ANone: Methyl elaidate, like other fatty acid methyl esters (FAMEs), generally exhibits good compatibility with various organic solvents. Its stability is influenced by factors such as temperature, light, and presence of oxygen. Studies have explored its behavior under specific conditions:

    • Hydrogenation: this compound undergoes hydrogenation, a key reaction in fat hardening processes. [] The reaction conditions, particularly the presence of diffusion limitations, significantly impact the product distribution of geometrical and positional isomers. []
    • Gas Absorption: Research on this compound and its cis-isomer, methyl oleate, revealed that they absorb gases like carbon dioxide, nitrogen, and oxygen more readily than water. [] The absorption capacity and rate were found to be related to the molecular shape and configuration. []
    • Hydrogenation: Studies investigating the hydrogenation of methyl oleate and this compound over nickel-silica catalysts have provided insights into isomerization phenomena occurring during this process. []

    A:

      ANone: this compound's stability is influenced by environmental factors like temperature, light, and oxygen. Formulation strategies to enhance its stability might involve:

        ANone: The provided research focuses primarily on the chemical characterization and potential applications of this compound. It lacks detailed information on its pharmacological and toxicological profile, making it difficult to address these questions directly. Further research is needed to evaluate its potential as a therapeutic agent.

        ANone: Several analytical techniques are employed to characterize, quantify, and monitor this compound:

        • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying this compound in complex mixtures, such as those found in biological samples and food products. [, , ]
        • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, provides valuable information about the structure of this compound, including the position of the double bond, confirmation of its trans configuration, and differentiation of regioisomers. [, ]
        • Thin-Layer Chromatography (TLC): TLC serves as a rapid and simple method to separate and analyze this compound in mixtures. []

        ANone: The research provided doesn't delve into the environmental fate and effects of this compound. Further studies are required to assess its potential impact on ecosystems and develop appropriate mitigation strategies if needed.

        ANone: While the provided research mentions the use of this compound as a standard in analytical methods, it lacks specific details about its dissolution and solubility properties, analytical method validation, and quality control measures. These aspects are crucial for ensuring accurate and reliable measurements.

        ANone: The available research doesn't address these aspects directly. More focused studies are necessary to explore these characteristics of this compound.

        A: The need for alternatives to this compound depends on its intended application. For instance, in applications requiring a trans-fatty acid methyl ester, this compound can be substituted with other trans-FAMEs like methyl linolelaidate. [] The choice of substitute depends on factors like cost, availability, and specific application requirements.

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